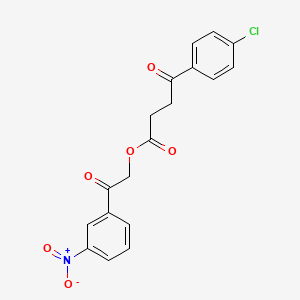
2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBOC-Cl and belongs to the class of carbonyl compounds. In
Wirkmechanismus
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate is not fully understood. However, it is believed to act as an acylating agent, which can react with various nucleophiles, including amines, alcohols, and thiols.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for research on 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate. These include:
1. Exploring its potential applications in drug discovery, particularly in the development of new antibiotics and antifungal agents.
2. Investigating its mechanism of action and identifying new nucleophiles that can react with it.
3. Developing new synthetic methods to improve its yield and purity.
4. Studying its potential applications in the development of new materials, including polymers and coatings.
5. Investigating its potential applications in the field of biotechnology, including protein modification and drug delivery.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs, materials, and biotechnological applications.
Synthesemethoden
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate involves a two-step process. The first step involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(3-nitrophenyl)-2-oxoethyl acetoacetate. In the second step, 4-chlorobenzoyl chloride is reacted with 2-(3-nitrophenyl)-2-oxoethyl acetoacetate in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-nitrophenyl)-2-oxoethyl 4-(4-chlorophenyl)-4-oxobutanoate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds, including amino acids, peptides, and nucleosides. It has also been used in the synthesis of fluorescent dyes and as a reagent in organic synthesis.
Eigenschaften
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-(4-chlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO6/c19-14-6-4-12(5-7-14)16(21)8-9-18(23)26-11-17(22)13-2-1-3-15(10-13)20(24)25/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJDZQOQGNRBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

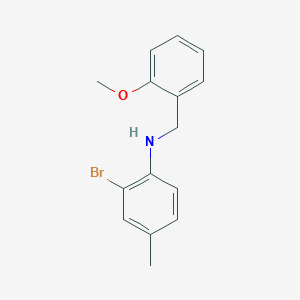
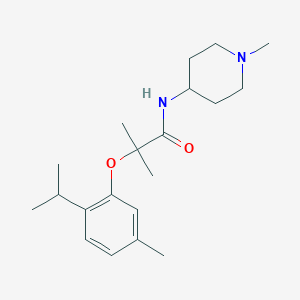
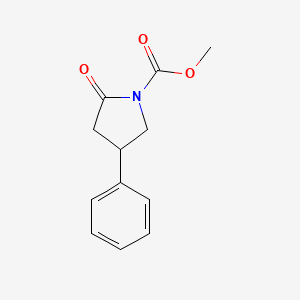
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)

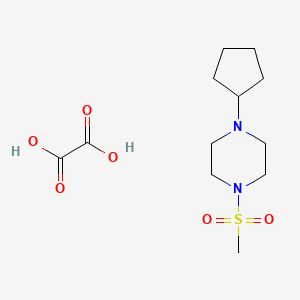
![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)
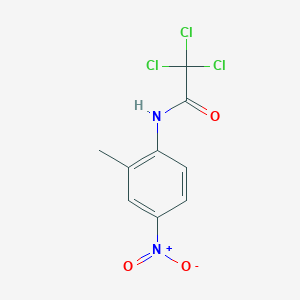
![1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5125081.png)
![17-(2,4-dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5125084.png)
![5-{3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125092.png)